molecular formula C8H5ClO4 B158751 2-Chloroterephthalic acid CAS No. 1967-31-3

2-Chloroterephthalic acid

Cat. No.: B158751
CAS No.: 1967-31-3
M. Wt: 200.57 g/mol
InChI Key: ZPXGNBIFHQKREO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloroterephthalic acid can be synthesized through several methods. One common approach involves the chlorination of terephthalic acid. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction proceeds as follows:

C8H6O4+Cl2C8H5ClO4+HCl\text{C}_8\text{H}_6\text{O}_4 + \text{Cl}_2 \rightarrow \text{C}_8\text{H}_5\text{ClO}_4 + \text{HCl} C8​H6​O4​+Cl2​→C8​H5​ClO4​+HCl

Another method involves the direct chlorination of terephthalic acid in the presence of a catalyst, such as iron(III) chloride (FeCl3), at elevated temperatures.

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using similar chlorination processes. The choice of chlorinating agent and reaction conditions may vary depending on the desired yield and purity of the product. The industrial production process is optimized to ensure cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloroterephthalic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The carboxylic acid groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Esterification Reactions: The carboxylic acid groups can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Esterification: Alcohols and acid catalysts like sulfuric acid (H2SO4) are used.

Major Products

    Substitution: Products depend on the nucleophile used, such as 2-hydroxyterephthalic acid when hydroxide ions are used.

    Reduction: The major product is 2-chloroterephthalyl alcohol.

    Esterification: Esters of this compound, such as methyl 2-chloroterephthalate.

Scientific Research Applications

2-Chloroterephthalic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including polymers and pharmaceuticals.

    Biology: It serves as a precursor in the synthesis of biologically active molecules.

    Medicine: Research explores its potential in drug development due to its structural similarity to other bioactive compounds.

    Industry: It is used in the production of specialty chemicals and materials, such as high-performance polymers and resins.

Mechanism of Action

The mechanism of action of 2-chloroterephthalic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to the presence of the chlorine atom and carboxylic acid groups. These functional groups facilitate nucleophilic substitution, reduction, and esterification reactions, enabling the synthesis of a wide range of derivatives.

Comparison with Similar Compounds

Similar Compounds

    Terephthalic Acid: The parent compound without the chlorine substitution.

    2-Bromoterephthalic Acid: Similar structure with a bromine atom instead of chlorine.

    2-Fluoroterephthalic Acid: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

2-Chloroterephthalic acid is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its analogs. The chlorine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions. This unique reactivity profile makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

2-chloroterephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXGNBIFHQKREO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50173339
Record name 2-Chloroterephthalic acid
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Molecular Weight

200.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1967-31-3
Record name 2-Chloro-1,4-benzenedicarboxylic acid
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Record name 2-Chloroterephthalic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2-chloroterephthalic acid in the synthesis of Ce-MIL-140-BDC-Cl?

A: this compound (H2BDC-Cl) acts as an organic linker molecule in the synthesis of the Ce-MIL-140-BDC-Cl MOF. [] It bridges adjacent cerium-oxo polyhedra through its carboxylate groups, creating a three-dimensional porous framework. The chlorine atom in the 2-position of the aromatic ring introduces steric hindrance, potentially influencing the pore size and shape of the resulting MOF.

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